4-Ethynyl-1,1'-biphenyl
Overview
Description
4-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. It is characterized by the presence of an ethynyl group attached to the biphenyl structure. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .
Scientific Research Applications
4-Ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Ethynyl-1,1’-biphenyl is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives . The primary targets of this compound are therefore indoles and carbazoles, which are key components in a variety of biochemical processes.
Mode of Action
The compound interacts with its targets through a process called alkynylation. This involves the addition of an alkynyl group to the target molecule, resulting in a change in its structure and function . In the case of 4-Ethynyl-1,1’-biphenyl, it has been found to bind to the dimer model of Aβ1-40, a protein involved in Alzheimer’s disease .
Biochemical Pathways
The alkynylation of indoles and carbazoles by 4-Ethynyl-1,1’-biphenyl can affect various biochemical pathways. For instance, indoles are involved in the production of tryptophan, an essential amino acid, and serotonin, a neurotransmitter. Carbazoles, on the other hand, are part of the biosynthesis of various natural products with biological activity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethynyl-1,1’-biphenyl is currently limited. It is known that the compound undergoes extensive metabolism in the rat and the rabbit, involving aromatic hydroxylation and oxidation of the ethynyl group .
Result of Action
The molecular and cellular effects of 4-Ethynyl-1,1’-biphenyl’s action depend on the specific target and pathway involved. For example, in the case of its interaction with Aβ1-40, it may potentially inhibit the aggregation of this protein, which is a key factor in the development of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1,1’-biphenyl. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . It is also recommended to use it only outdoors or in a well-ventilated area .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 4-Ethynyl-1,1’-biphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the ethynyl group acts as a directing group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alkanes or alkenes.
Comparison with Similar Compounds
- 4-Biphenylacetylene
- 4,4’-Diethynyl-1,1’-biphenyl
- 4-Ethynylbiphenyl
Comparison: 4-Ethynyl-1,1’-biphenyl is unique due to its specific ethynyl substitution, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits higher efficiency in certain reactions, such as the alkynylation of indoles and carbazoles . Additionally, its role as an amyloid beta aggregation inhibitor highlights its potential in medicinal chemistry .
Properties
IUPAC Name |
1-ethynyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNKCIVWFCMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183326 | |
Record name | 4-Ethynylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29079-00-3 | |
Record name | 4-Ethynyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29079-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of metal surface influence the reaction outcome of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?
A: The catalytic surface plays a crucial role in dictating the chemoselectivity of C-C coupling reactions involving 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] On a gold (111) surface, compound 1 predominantly undergoes cyclotrimerization, leading to the formation of cyclic trimeric products. Conversely, on a copper (111) surface, a selective coupling occurs between the enyne and alkyne groups, resulting in linear, V-shaped, and Y-shaped molecular structures. [] This surface-dependent chemoselectivity stems from the distinct interaction strengths between the reactant molecule and the respective metal surfaces, influencing the reaction pathway and ultimately, the final product distribution.
Q2: What is the role of computational chemistry in understanding the surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?
A: Density Functional Theory (DFT) calculations provide valuable insights into the mechanism behind the observed surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] These calculations reveal the crucial role of a C-H⋅⋅⋅πδ interaction between the deprotonated alkyne group and a nearby H-donor on the alkene group during the reaction's transition state. This interaction is particularly favored on the copper (111) surface, explaining the selective coupling between the enyne and alkyne functionalities observed on this surface. DFT calculations therefore offer a powerful tool for understanding and predicting the outcome of surface-confined reactions, paving the way for the rational design of novel materials with tailored properties.
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